4-Methyl-2-p-tolylazo-phenylamine

Analytical Chemistry Dye Synthesis Chemical Procurement

Avoid misidentification with Methyl Red (CAS 493-52-7). This aminoazobenzene features a distinct 2-amino-5,4'-dimethyl substitution pattern (C₁₄H₁₅N₃, MW 225.29, LogP 4.35). - **Quality control**: ≥95% purity; melting point 32-34°C - **Application**: Azo dye synthesis, HPLC internal standard (LogP 4.35), nuclear hormone receptor assay control (EC50 67.5 µM vs LXR-beta) - **Supply**: Commercial availability supports pilot-scale synthesis and process development GHS H413 (aquatic toxicity) - appropriate handling protocols required.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
CAS No. 58010-91-6
Cat. No. B1596236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-p-tolylazo-phenylamine
CAS58010-91-6
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)N
InChIInChI=1S/C14H15N3/c1-10-3-6-12(7-4-10)16-17-14-9-11(2)5-8-13(14)15/h3-9H,15H2,1-2H3
InChIKeyBBVUAJTZGSWJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.25e-04 M
0.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-p-tolylazo-phenylamine: Structural & Physicochemical Profile


4-Methyl-2-p-tolylazo-phenylamine (CAS 58010-91-6) is a synthetic azo dye and chemical intermediate characterized by a 4-methyl-2-[(4-methylphenyl)diazenyl]aniline core structure [1]. It belongs to the aminoazobenzene family and is frequently miscited as 'Methyl Red' (CAS 493-52-7) in non-scientific literature, a critical misidentification with substantial downstream implications for analytical and synthetic applications . The compound exhibits a molecular formula of C₁₄H₁₅N₃, a molecular weight of 225.29 g/mol, and a LogP of approximately 4.35, reflecting its moderate lipophilicity [2]. Its precise substitution pattern (2-amino-5,4'-dimethylazobenzene) dictates its unique chemical behavior and underpins its specific utility in research and industrial contexts.

Not Methyl Red Lacks -COOH and -N(CH3)2 groups; verify CAS 58010-91-6
Azo intermediate Primary amine substitution enables azo dye coupling
Nuclear receptor probe Supports LXR-beta assay context for HTS screening

4-Methyl-2-p-tolylazo-phenylamine: Why Substitution Fails


Generic substitution of 4-Methyl-2-p-tolylazo-phenylamine with other aminoazobenzene dyes or even with the frequently misattributed 'Methyl Red' is precluded by critical divergences in molecular structure, biological activity, and physicochemical properties. The compound's specific 2-amino-5,4'-dimethyl substitution pattern governs its unique absorption profile, LogP, and interaction with biological targets, as evidenced by its distinct EC50 profile against nuclear hormone receptors (EC50: 67.5 µM) [1]. In contrast, the widely used pH indicator Methyl Red (CAS 493-52-7) possesses a carboxylic acid group and a dimethylamino substitution, conferring entirely different solubility, spectral, and reactivity characteristics. Furthermore, the compound's specific melting point range (32-34°C) and its GHS classification for acute oral toxicity and aquatic hazards distinguish it from other in-class compounds, demanding rigorous material handling and procurement verification . Substitution without analytical confirmation of identity and purity introduces significant risk of experimental failure and regulatory non-compliance.

Attribute
Target Compound
Methyl Red (493-52-7)
Functional groups
-NH2, -CH3
-N(CH3)2, -COOH
Solubility profile
Moderate lipophilicity (LogP 4.35)
pH-dependent aqueous solubility
Research use
Nuclear receptor probe
pH indicator dye

Substitution without analytical confirmation of identity and purity may introduce significant experimental risk.

4-Methyl-2-p-tolylazo-phenylamine: Comparative Evidence


Structural Divergence from Methyl Red

Despite frequent erroneous labeling, 4-Methyl-2-p-tolylazo-phenylamine (CAS 58010-91-6) is structurally and functionally distinct from the pH indicator Methyl Red (CAS 493-52-7). The target compound lacks the carboxylic acid and dimethylamino functionalities of Methyl Red, resulting in fundamentally different solubility and protonation behavior. This misidentification directly impacts experimental design and material selection .

Structural identity
Head-to-head
-COOH / -N(CH3)2 vs -NH2 / -CH3
Substitution risk is high; requires CAS verification
Functional group divergence alters solubility and reactivity
Analytical Chemistry Dye Synthesis Chemical Procurement

Nuclear Hormone Receptor Bioactivity

4-Methyl-2-p-tolylazo-phenylamine exhibits measurable, albeit moderate, biological activity against human oxysterols receptor LXR-beta and C. elegans nuclear hormone receptor daf-12. In a primary screening assay, the compound demonstrated an EC50 of 67.5 µM against LXR-beta [1]. This activity, while not highly potent, provides a defined baseline for structure-activity relationship (SAR) studies and distinguishes it from closely related analogs that may lack this specific interaction profile.

LXR-beta assay
Reported assay context
EC50 67.5 µM
Supports use as nuclear receptor probe
HTS primary screening assay context
Nuclear Receptor Biology High-Throughput Screening Chemical Biology

Melting Point & Lipophilicity

The compound possesses a distinct physicochemical profile, with a measured melting point of 32-34°C and a calculated LogP of 4.35 [1]. This low melting point and moderate lipophilicity are direct consequences of the 2-amino-5,4'-dimethyl substitution on the azobenzene core. This data is critical for predicting solubility, selecting appropriate storage conditions, and developing analytical methods.

Melting point
Specification review
32-34°C
Identity check and handling context
Significantly lower than 4-aminoazobenzene (123-126°C)
Pre-formulation Solubility Chromatography

GHS Hazard Classification

4-Methyl-2-p-tolylazo-phenylamine is classified under GHS as Acute Toxicity - Oral, Category 4 (H302: Harmful if swallowed), Eye Irritant Category 2 (H319), and Hazardous to the aquatic environment, long-term - Category Chronic 4 (H413) . This classification is specific to its molecular structure and is not universally applicable to all aminoazobenzene derivatives, which may have different hazard profiles based on substituents.

Hazard classification
Regulatory context
H302, H319, H413
Dictates safety and storage requirements
GHS Sixth revised edition classification
Chemical Safety Regulatory Compliance Waste Management

Purity Specifications & Availability

The compound is commercially available from reputable suppliers with a minimum purity specification of 95% (as determined by HPLC or equivalent methods) [1]. This purity level is sufficient for use as a synthetic intermediate in azo dye synthesis and for research applications. In contrast, many class analogs require higher purity grades (e.g., ACS reagent grade) for specific applications, impacting cost and procurement strategy.

Commercial purity
Specification review
≥95%
Benchmark for procurement
Determined by HPLC or equivalent method
Chemical Sourcing Synthetic Intermediate Quality Control

4-Methyl-2-p-tolylazo-phenylamine: Validated Applications


Azo Dye Intermediate

As a primary aromatic amine with an azo chromophore, 4-Methyl-2-p-tolylazo-phenylamine serves as a versatile building block for the synthesis of complex azo dyes. Its specific substitution pattern can be leveraged to tune the absorption properties and fastness characteristics of the resulting dyes. The compound's commercial availability at ≥95% purity supports its use in pilot-scale synthesis and process development [1].

Nuclear Hormone Receptor Probe

The defined EC50 of 67.5 µM against LXR-beta provides a quantitative basis for using 4-Methyl-2-p-tolylazo-phenylamine as a control or reference compound in high-throughput screening assays targeting nuclear hormone receptors. Its moderate activity and structural features make it a suitable candidate for hit validation and preliminary structure-activity relationship (SAR) exploration [2].

Analytical Reference Standard

The compound's unique molecular mass (225.29 g/mol) and retention characteristics (LogP 4.35) make it a suitable internal standard or reference material for HPLC and LC-MS methods. Its distinct spectral profile, as documented in the SpectraBase database, facilitates its identification and quantification in complex mixtures [3].

Environmental Degradation Model

Given its GHS classification for aquatic chronic toxicity (H413), 4-Methyl-2-p-tolylazo-phenylamine can be employed as a model compound to investigate the degradation pathways, adsorption behavior, and ecotoxicological impact of aminoazobenzene-based dyes in environmental matrices .

Application
Selection Property
Validation Focus
Azo dye intermediate
2-amino-5,4'-dimethyl substitution
Coupling reactivity and dye fastness
Nuclear receptor probe
Reported LXR-beta activity
HTS assay context and SAR exploration
Analytical reference standard
Distinct LogP (4.35) and mass
Chromatographic retention and spectral match
Environmental degradation model
GHS aquatic chronic hazard (H413)
Degradation pathway and ecotoxicity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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